6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide

EGFR tyrosine kinase anticancer

6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is a synthetic sulfonamide-derivatized nicotinamide (pyridine-3-carboxamide) that features a 4‑chlorobenzenesulfonyl substituent at the pyridine 6‑position and a 2‑ethoxyphenyl amide tail. The compound belongs to a patent‑documented class of carboxamide‑pyridine sulfonamides reported to possess antitumor, antithrombotic, and anti‑inflammatory utilities.

Molecular Formula C20H17ClN2O4S
Molecular Weight 416.9 g/mol
CAS No. 1040642-75-8
Cat. No. B3205292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide
CAS1040642-75-8
Molecular FormulaC20H17ClN2O4S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN2O4S/c1-2-27-18-6-4-3-5-17(18)23-20(24)14-7-12-19(22-13-14)28(25,26)16-10-8-15(21)9-11-16/h3-13H,2H2,1H3,(H,23,24)
InChIKeyKFAQJJATPJNXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide (CAS 1040642-75-8): Compound Class and Procurement Baseline


6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide is a synthetic sulfonamide-derivatized nicotinamide (pyridine-3-carboxamide) that features a 4‑chlorobenzenesulfonyl substituent at the pyridine 6‑position and a 2‑ethoxyphenyl amide tail. The compound belongs to a patent‑documented class of carboxamide‑pyridine sulfonamides reported to possess antitumor, antithrombotic, and anti‑inflammatory utilities [1]. Its core scaffold—nicotinamide linked to an arylsulfonyl group—is recognized in medicinal chemistry as a privileged framework for kinase inhibition and other therapeutic targets [2].

Why Generic Substitution of 6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide Is Not Supported by Evidence


Within the sulfonamide‑nicotinamide class, minor structural modifications—such as the presence or position of a chloro substituent on the phenylsulfonyl ring or the alkoxy group on the anilide portion—can shift potency by orders of magnitude [1]. The 4‑chlorobenzenesulfonyl group participates in halogen‑bonding and hydrophobic interactions with target protein pockets, while the 2‑ethoxyphenyl amide tail introduces a specific steric and electronic profile distinct from the 4‑ethoxy, 2‑methoxy, or unsubstituted phenyl analogs [2]. Direct experimental evidence comparing this precise compound with its closest analogs remains sparse, underscoring the risk of assuming functional interchangeability without empirical validation.

Quantitative Differentiation Evidence for 6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide


EGFR Tyrosine Kinase Inhibition: Class-Level Potency and Structural Determinants vs. Closest Comparator

No direct EGFR inhibition data exist for 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide. However, the closely related N-phenylsulfonylnicotinamide class demonstrates that incorporation of a 4-chlorophenylsulfonyl group produces nanomolar EGFR TK inhibition: compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) achieved an EGFR TK IC₅₀ of 0.09 µM and an MCF-7 antiproliferative IC₅₀ of 0.07 µM [1]. By class-level inference, the target compound retains the critical 4‑chlorobenzenesulfonyl pharmacophore but replaces the sulfonamide‑type linkage with a 6‑sulfonyl substitution and a 2‑ethoxyphenyl amide tail, structural features that may differentially modulate potency and selectivity relative to compound 10.

EGFR tyrosine kinase anticancer nicotinamide

Patent-Cited Therapeutic Utility: Multi-Indication Potential vs. Narrow-Spectrum Analogs

US Patent 5,084,466 explicitly claims carboxamide‑pyridine sulfonamides for the treatment of thromboses, apoplexy, myocardial infarct, inflammations, arteriosclerosis, and tumors [1]. The patent's generic formula encompasses the target compound's scaffold (6‑sulfonyl‑pyridine‑3‑carboxamide bearing an aryl amide), distinguishing it from N‑phenylsulfonylnicotinamide derivatives described in the 2012 EGFR paper, which were evaluated solely for antitumor endpoints [2]. This broader therapeutic claim scope implies that the 6‑sulfonyl‑pyridine‑3‑carboxamide topology may engage additional pharmacological targets beyond EGFR.

antitumor antithrombotic anti-inflammatory patent

Structural Differentiation: 2-Ethoxyphenyl vs. 4-Ethoxyphenyl and 2-Methoxyphenyl Amide Analogs

The target compound bears a 2‑ethoxyphenyl amide substituent. By class‑level precedent, the position and length of the alkoxy chain on the anilide ring influence lipophilicity (LogP), metabolic stability, and target binding. In the N‑phenylsulfonylnicotinamide EGFR inhibitor series, subtle alterations to the anilide portion produced over 100‑fold variations in potency [1]. The 2‑ethoxy group in the target compound is expected to confer greater steric bulk and altered hydrogen‑bonding geometry compared to the 4‑ethoxyphenyl analog (CAS not located) and the 2‑methoxyphenyl analog—6-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)pyridine-3-carboxamide (CAS 1357744-45-6)—which lacks the additional methylene unit .

structure-activity relationship ethoxy lipophilicity metabolic stability

Data Gap Advisory: Absence of Direct Head-to-Head Comparative Data

An exhaustive search of PubMed, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not identify any publication reporting direct head‑to‑head biological comparison between 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide and its closest structural analogs. All differentiation claims presented in this guide are based on class‑level inference from structurally related sulfonamide‑nicotinamide series [1][2]. Users should interpret the quantitative data above as contextual benchmarks rather than as definitive evidence of superiority or inferiority of the target compound.

data gap comparative studies selectivity procurement risk

Optimal Use Cases for 6-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide Based on Available Evidence


EGFR‑Focused Anticancer Probe Development

Given the demonstrated nanomolar EGFR TK inhibition of structurally related N‑(4‑chlorophenylsulfonyl)nicotinamides [1], the target compound is best deployed as a starting scaffold for medicinal chemistry optimization of EGFR inhibitors. Its 6‑sulfonyl‑pyridine‑3‑carboxamide topology offers a regioisomeric alternative to the N‑sulfonamide series, potentially addressing resistance mutations or improving kinase selectivity.

Multi‑Target Phenotypic Screening Libraries

The broad therapeutic claim scope of US Patent 5,084,466—covering thrombosis, inflammation, arteriosclerosis, and tumors [1]—positions the compound as a candidate for inclusion in diversity‑oriented phenotypic screening decks. Its single‑compound, multi‑indication patent pedigree reduces IP‑related procurement risk for early‑stage discovery programs.

Structure–Activity Relationship (SAR) Expansion Around the 2‑Ethoxyphenyl Amide Tail

The 2‑ethoxyphenyl substituent is underrepresented in published SAR studies relative to 4‑ethoxyphenyl and 2‑methoxyphenyl analogs. The target compound can serve as a key intermediate in systematic SAR campaigns aimed at mapping the effects of alkoxy position and chain length on potency, selectivity, and ADME properties [1].

Syk Kinase and BTK Inhibitor Lead Generation

Multiple patent families claim nicotinamide derivatives bearing arylsulfonyl substituents as Syk and BTK inhibitors with picomolar to low‑nanomolar potency [1]. The target compound's structural features align with these patent pharmacophore models, making it a rational starting point for kinase‑profiling panels focused on B‑cell receptor signaling and autoimmune disease targets.

Quote Request

Request a Quote for 6-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.